

# A Comparative Analysis of Cannabidiol's Efficacy in Anxiety and Psychosis

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-study comparison of the therapeutic effects of cannabidiol (CBD) on anxiety and psychosis. Drawing on key clinical trials, this document summarizes quantitative data, details experimental methodologies, and visualizes the proposed signaling pathways to offer an objective overview for research and development professionals.

## **Quantitative Data Summary**

The following tables summarize the quantitative data from pivotal clinical studies investigating the effects of CBD on psychosis and anxiety.

## **Table 1: Clinical Trials of CBD for Psychosis**



| Study                                 | Participant<br>Group                                                          | CBD<br>Dosage         | Treatment<br>Duration | Key Findings                                                                                                          | Primary<br>Outcome<br>Measures                           |
|---------------------------------------|-------------------------------------------------------------------------------|-----------------------|-----------------------|-----------------------------------------------------------------------------------------------------------------------|----------------------------------------------------------|
| Leweke et al.<br>(2012)[1][2]<br>[3]  | 39 inpatients<br>with acute<br>schizophrenia                                  | 800 mg/day<br>(oral)  | 4 weeks               | CBD showed similar efficacy to amisulpride in reducing psychotic symptoms with a superior side-effect profile. [1][3] | Positive and<br>Negative<br>Syndrome<br>Scale<br>(PANSS) |
| McGuire et<br>al. (2018)[4]<br>[5][6] | 88 outpatients with schizophrenia (adjunctive therapy)                        | 1000 mg/day<br>(oral) | 6 weeks               | CBD significantly reduced positive psychotic symptoms compared to placebo.[4][6]                                      | PANSS,<br>Clinical<br>Global<br>Impressions<br>(CGI)     |
| Boggs et al.<br>(2018)[7][8]          | 36<br>outpatients<br>with chronic<br>schizophrenia<br>(adjunctive<br>therapy) | 600 mg/day<br>(oral)  | 6 weeks               | No significant difference between CBD and placebo in improving cognitive or psychotic symptoms.[7]                    | MATRICS Consensus Cognitive Battery (MCCB), PANSS        |

**Table 2: Clinical Trials of CBD for Anxiety** 



| Study                                        | Participant<br>Group                                                              | CBD<br>Dosage                   | Treatment<br>Duration | Key Findings                                                                                                                                                  | Primary<br>Outcome<br>Measures                                         |
|----------------------------------------------|-----------------------------------------------------------------------------------|---------------------------------|-----------------------|---------------------------------------------------------------------------------------------------------------------------------------------------------------|------------------------------------------------------------------------|
| Crippa et al.<br>(2011)[9][10]<br>[11]       | 10 treatment-<br>naïve<br>patients with<br>Social<br>Anxiety<br>Disorder<br>(SAD) | 400 mg<br>(single oral<br>dose) | Single<br>Session     | CBD significantly decreased subjective anxiety compared to placebo.[9]                                                                                        | Visual Analogue Mood Scale (VAMS), regional Cerebral Blood Flow (rCBF) |
| Bergamaschi<br>et al. (2011)<br>[12][13][14] | 24 treatment-<br>naïve<br>patients with<br>Social<br>Anxiety<br>Disorder<br>(SAD) | 600 mg<br>(single oral<br>dose) | Single<br>Session     | cbd<br>significantly<br>reduced<br>anxiety,<br>cognitive<br>impairment,<br>and<br>discomfort<br>during a<br>simulated<br>public<br>speaking test.<br>[13][14] | VAMS, Negative Self- Statement scale (SSPS- N)                         |

# **Experimental Protocols**Psychosis Studies

Leweke et al. (2012): This was a double-blind, randomized, active-controlled clinical trial.[1][3] 42 patients with acute schizophrenia were randomized to receive either CBD (up to 800 mg/day) or amisulpride (up to 800 mg/day) for 4 weeks.[2] Patients were hospitalized and antipsychotic-free for at least three days before randomization. Clinical assessments, including the PANSS, were performed at baseline and at specified intervals throughout the study. Serum anandamide levels were also measured.[1][3]



McGuire et al. (2018): This was a multicenter, double-blind, randomized, placebo-controlled trial.[4][5][6] 88 patients with schizophrenia who were receiving stable antipsychotic medication were randomized to receive either CBD (1000 mg/day) or placebo as an adjunct therapy for 6 weeks.[4][6] The primary outcome was the change in the PANSS positive symptom subscale score. Secondary outcomes included other PANSS subscales, the Clinical Global Impression scale, and cognitive function.[4]

Boggs et al. (2018): This was a 6-week, randomized, placebo-controlled, parallel-group study. [7][8] 36 stable outpatients with chronic schizophrenia on antipsychotic treatment were randomized to receive either oral CBD (600 mg/day) or a placebo.[7] The primary outcome measures were changes in cognition, assessed by the MATRICS Consensus Cognitive Battery (MCCB), and psychotic symptoms, measured by the PANSS.[7]

### **Anxiety Studies**

Crippa et al. (2011): This study utilized a double-blind, crossover design.[9][10] Ten treatment-naïve patients with generalized Social Anxiety Disorder (SAD) received a single oral dose of CBD (400 mg) or a placebo in two sessions separated by at least one week.[9][11] Regional cerebral blood flow (rCBF) was measured at rest using single-photon emission computed tomography (SPECT) after each treatment. Subjective anxiety was assessed using the Visual Analogue Mood Scale (VAMS).[9][10]

Bergamaschi et al. (2011): This was a double-blind, randomized study.[13][14] 24 treatment-naïve patients with SAD were randomized to receive a single oral dose of CBD (600 mg) or a placebo 1.5 hours before a simulated public speaking test (SPST).[12] A group of 12 healthy controls also underwent the SPST without any medication. Subjective anxiety was measured using the VAMS and the Negative Self-Statement scale (SSPS-N). Physiological measures such as blood pressure and heart rate were also recorded.[13][14]

## **Signaling Pathways and Experimental Workflows**

The following diagrams, generated using Graphviz (DOT language), illustrate the proposed signaling pathways for CBD's effects on psychosis and anxiety, as well as a typical experimental workflow for a clinical trial.





Click to download full resolution via product page

Caption: Proposed signaling pathways for the antipsychotic effects of CBD.



Click to download full resolution via product page



Caption: Proposed signaling pathway for the anxiolytic effects of CBD.



Click to download full resolution via product page



Caption: A generalized workflow for a randomized controlled clinical trial of CBD.

#### **Discussion**

The compiled data indicate that CBD holds therapeutic potential for both psychosis and anxiety, albeit through different mechanisms and at varying effective doses.

For psychosis, particularly schizophrenia, CBD has shown promise in reducing positive symptoms, with one study suggesting comparable efficacy to the atypical antipsychotic amisulpride, but with a more favorable side-effect profile.[1][3] The antipsychotic effects of CBD are likely multifactorial, involving the enhancement of anandamide signaling through the inhibition of the FAAH enzyme, partial agonism at dopamine D2 receptors, and modulation of hippocampal glutamate levels.[1][2][3][15][16][17][18][19][20][21][22][23] However, the efficacy appears to be dose-dependent, with a 600 mg/day dose showing no significant benefit in one study, while higher doses of 800-1000 mg/day were effective in others.[1][2][3][4][5][6][7][8]

In the context of anxiety, specifically Social Anxiety Disorder, acute administration of CBD has demonstrated clear anxiolytic effects.[9][10][13][14] The primary mechanism implicated in CBD's anxiolytic action is its agonistic activity at the 5-HT1A serotonin receptor.[24][25][26][27] The effective doses in the cited human studies for anxiety (400-600 mg) are within the range of some of the less effective doses for psychosis, suggesting a potential difference in the doseresponse relationship for these two conditions.

## Conclusion

Current evidence supports the continued investigation of CBD as a therapeutic agent for both anxiety and psychosis. For researchers and drug development professionals, key areas for future exploration include dose-optimization studies for both conditions, long-term efficacy and safety trials, and further elucidation of the nuanced molecular mechanisms underlying CBD's therapeutic effects. The distinct signaling pathways involved in its anxiolytic and antipsychotic properties suggest that CBD may represent a novel class of psychotropic medication with a broad spectrum of clinical applications.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



## References

- 1. Cannabidiol enhances anandamide signaling and alleviates psychotic symptoms of schizophrenia PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cannabidiol enhances anandamide signaling and alleviates psychotic symptoms of schizophrenia PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cannabidiol (CBD) as an Adjunctive Therapy in Schizophrenia: A Multicenter Randomized Controlled Trial PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 6. psychiatryonline.org [psychiatryonline.org]
- 7. The effects of cannabidiol (CBD) on cognition and symptoms in outpatients with chronic schizophrenia a randomized placebo controlled trial PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ccsa.ca [ccsa.ca]
- 9. Neural basis of anxiolytic effects of cannabidiol (CBD) in generalized social anxiety disorder: a preliminary report - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 2024.sci-hub.se [2024.sci-hub.se]
- 11. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 12. researchgate.net [researchgate.net]
- 13. Therapeutic Efficacy of Cannabidiol (CBD): A Review of the Evidence from Clinical Trials and Human Laboratory Studies PMC [pmc.ncbi.nlm.nih.gov]
- 14. cdn.neiglobal.com [cdn.neiglobal.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. "Effect Of CBD On D2 Dopamine Receptor And CB1 Cannabinoid Receptor Fun" by Elizabeth Dull [encompass.eku.edu]
- 18. encompass.eku.edu [encompass.eku.edu]
- 19. Cannabidiol modulation of hippocampal glutamate in early psychosis PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]







- 21. Cannabidiol modulation of hippocampal glutamate in early psychosis PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Cannabidiol is a partial agonist at dopamine D2High receptors, predicting its antipsychotic clinical dose PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. bunyiphemp.com.au [bunyiphemp.com.au]
- 25. Diversity of molecular targets and signaling pathways for CBD PMC [pmc.ncbi.nlm.nih.gov]
- 26. CBD & the Psychedelic Receptor | Project CBD [projectcbd.org]
- 27. 5-HT1A receptors are involved in the cannabidiol-induced attenuation of behavioural and cardiovascular responses to acute restraint stress in rats - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Comparative Analysis of Cannabidiol's Efficacy in Anxiety and Psychosis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1641248#cross-study-comparison-of-cbd-s-effects-on-anxiety-and-psychosis]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com